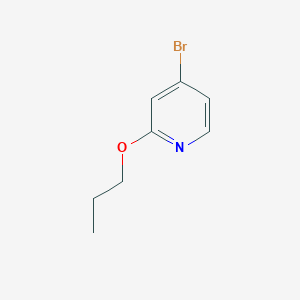
4-Bromo-2-propoxypyridine
Übersicht
Beschreibung
4-Bromo-2-propoxypyridine is a chemical compound with the CAS Number: 1142194-49-7 . It has a molecular weight of 216.08 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-propoxypyridine is1S/C8H10BrNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
Boronic acid esters, which are related to 4-Bromo-2-propoxypyridine, have been known to undergo transesterification and metathesis reactions . They’ve also been used in Suzuki–Miyaura coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
- Pyridine Derivatives Synthesis : Palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize novel pyridine derivatives. These derivatives show potential as chiral dopants for liquid crystals and exhibit biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Structural and Electronic Studies
- Structural Analysis of Derivatives : A study focused on synthesizing and characterizing 4-substituted pyridine-capped 5,12-dioxocyclams, highlighting the versatility of the 4-bromo group for various substitutions using palladium-catalyzed chemistry (Achmatowicz et al., 2003).
- Electronic and Non-Linear Optical Properties : Research on the electronic properties and non-linear optical properties of pyridine derivatives, particularly focusing on Suzuki cross-coupling reactions and DFT studies, provides insight into the reactivity and electronic characteristics of these compounds (Nazeer et al., 2020).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Imidazo[4,5-b] pyridine derivatives have demonstrated high inhibition performance against mild steel corrosion, indicating potential applications in material science and corrosion protection (Saady et al., 2021).
Antimicrobial and Environmental Applications
- Antimicrobial Effects : Modified poly(4-vinyl pyridine) particles, treated with various modifying agents including 4-bromo substituents, have shown significant bactericidal characteristics against various bacteria, indicating potential use in antimicrobial applications (Sahiner & Yasar, 2013).
Chemical Synthesis Techniques
- Facile Synthesis Methods : Studies have developed methods for the facile synthesis of N-polyfluoroalkylated heterocycles, indicating the utility of 4-bromo substituents in the synthesis of complex organic compounds (Kolomeitsev et al., 1996).
Applications in Physiological Research
- Use in Physiological Studies : Plant growth retardants, including those with 4-pyridine structures, have been utilized in physiological research to gain insights into the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).
Zukünftige Richtungen
Boronic acid-based linkages, which are related to 4-Bromo-2-propoxypyridine, have been utilized in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This suggests potential future directions for the use of 4-Bromo-2-propoxypyridine in similar applications.
Eigenschaften
IUPAC Name |
4-bromo-2-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVVNJEKYHFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671713 | |
| Record name | 4-Bromo-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-propoxypyridine | |
CAS RN |
1142194-49-7 | |
| Record name | 4-Bromo-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



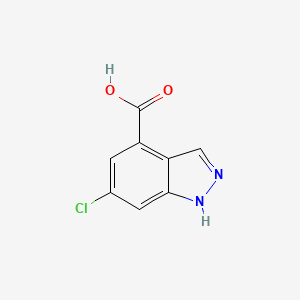
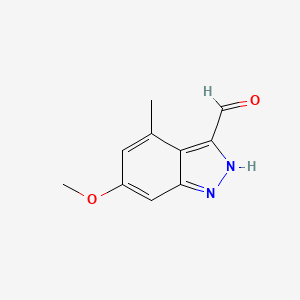

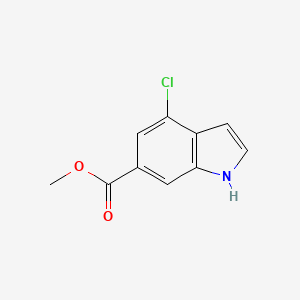
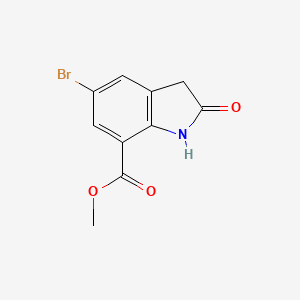
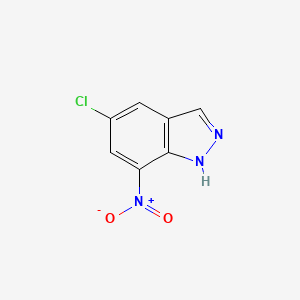
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
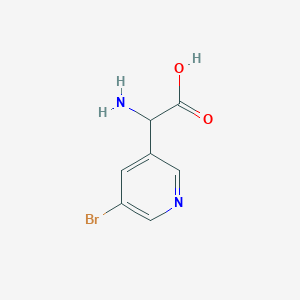
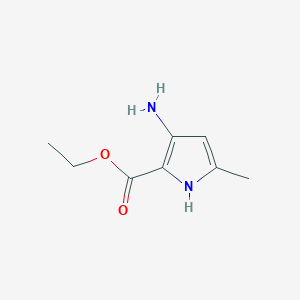

![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)